3-(Benzyloxy)-6-methylpicolinaldehyde
Overview
Description
3-(Benzyloxy)-6-methylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It features a benzyl ether group attached to the third position of the pyridine ring and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpicolinaldehyde.
Benzylation: The aldehyde group is protected by converting it into an acetal or ketal. The benzylation of the hydroxyl group is then carried out using benzyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The acetal or ketal protecting group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-6-methylpicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 3-(Benzyloxy)-6-methylpicolinic acid.
Reduction: 3-(Benzyloxy)-6-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-6-methylpicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-methylpicolinaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The benzyl ether and aldehyde groups can interact with biological targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the methyl group at the sixth position.
6-Methylpicolinaldehyde: Lacks the benzyl ether group.
3-(Methoxy)-6-methylpicolinaldehyde: Has a methoxy group instead of a benzyl ether group.
Uniqueness
3-(Benzyloxy)-6-methylpicolinaldehyde is unique due to the presence of both the benzyl ether and methyl groups, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
6-methyl-3-phenylmethoxypyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGNWUXJJWFET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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